1-(3,3-dimethylcyclopentyl)ethan-1-one
Overview
Description
1-(3,3-dimethylcyclopentyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a cyclopentane ring substituted with two methyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethylcyclopentyl)ethan-1-one can be achieved through several methods:
Aldol Condensation: This involves the reaction of 3,3-dimethylcyclopentanone with acetaldehyde under basic conditions to form the desired product.
Friedel-Crafts Acylation: Another method involves the acylation of 3,3-dimethylcyclopentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-dimethylcyclopentyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its biological activity and potential use in pharmaceuticals.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 1-(3,3-dimethylcyclopentyl)ethan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentane ring.
3,3-Dimethylcyclopentanone: A related compound with similar structural features.
1-(3,3-Dimethyl-1-cyclopentyl)-2-propanone: A compound with an additional carbon in the side chain.
Uniqueness
1-(3,3-dimethylcyclopentyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and an ethanone group. This combination of features may confer distinct chemical and biological properties.
Properties
CAS No. |
142674-98-4 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3 |
InChI Key |
IXWLGKFYZCHJRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(C1)(C)C |
Canonical SMILES |
CC(=O)C1CCC(C1)(C)C |
Synonyms |
Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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